4-(Methylsulfanyl)benzyl methyl sulfide

Catalog No.
S3025419
CAS No.
16155-11-6
M.F
C9H12S2
M. Wt
184.32
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Methylsulfanyl)benzyl methyl sulfide

CAS Number

16155-11-6

Product Name

4-(Methylsulfanyl)benzyl methyl sulfide

IUPAC Name

1-methylsulfanyl-4-(methylsulfanylmethyl)benzene

Molecular Formula

C9H12S2

Molecular Weight

184.32

InChI

InChI=1S/C9H12S2/c1-10-7-8-3-5-9(11-2)6-4-8/h3-6H,7H2,1-2H3

InChI Key

GPHHGTBCBWUEJV-UHFFFAOYSA-N

SMILES

CSCC1=CC=C(C=C1)SC

Solubility

not available

4-(Methylsulfanyl)benzyl methyl sulfide, also known as benzyl methyl sulfide, is an organic compound characterized by its aromatic structure. The chemical formula for this compound is C₈H₁₀S, and it has a molecular weight of approximately 138.23 g/mol. This compound features a benzene ring substituted with a methylthio group and a methyl sulfide group, resulting in unique properties and applications in various fields. It is typically encountered as a colorless liquid with a distinctive odor reminiscent of burnt or meaty substances, making it relevant in flavoring and fragrance industries .

Typical of sulfides and aromatic compounds:

  • Nucleophilic Substitution Reactions: The sulfur atom can act as a leaving group in reactions with nucleophiles, leading to the formation of various derivatives.
  • Oxidation Reactions: This compound can be oxidized to sulfoxides or sulfones under appropriate conditions, altering its chemical properties and reactivity.
  • Electrophilic Aromatic Substitution: The presence of the methylthio group can influence the reactivity of the aromatic ring, allowing for further substitution reactions.

These reactions are crucial for modifying the compound to enhance its properties or to synthesize related compounds.

The synthesis of 4-(Methylsulfanyl)benzyl methyl sulfide can be achieved through various methods:

  • Alkylation Reactions: A common approach involves the alkylation of benzyl chloride with sodium methyl sulfide under basic conditions.
  • Condensation Reactions: Another method includes the condensation of thiol compounds with aromatic aldehydes in the presence of acid catalysts.
  • Reduction Reactions: Reduction of sulfoxides or sulfones derived from benzyl derivatives can also yield this compound.

These methods allow for the controlled synthesis of 4-(Methylsulfanyl)benzyl methyl sulfide with desired purity and yield.

4-(Methylsulfanyl)benzyl methyl sulfide finds applications primarily in:

  • Flavoring Agents: Due to its characteristic odor, it is used in food products to impart savory flavors.
  • Fragrance Industry: Its unique scent profile makes it suitable for use in perfumes and scented products.
  • Chemical Intermediates: It serves as a precursor for synthesizing other sulfur-containing compounds used in pharmaceuticals and agrochemicals.

Several compounds share structural similarities with 4-(Methylsulfanyl)benzyl methyl sulfide. Here is a comparison highlighting their uniqueness:

Compound NameChemical FormulaKey Features
Benzyl Methyl SulfideC₈H₁₀SColorless liquid; used in flavoring
4-(Methylthio)benzyl bromideC₈H₉BrSContains bromine; used in organic synthesis
MethylthioethanolC₅H₁₂OSAlcohol functional group; different odor profile
4-MethylthioanilineC₇H₉NSAmino group present; used in dye synthesis

4-(Methylsulfanyl)benzyl methyl sulfide stands out due to its specific combination of sulfur functionalities and aromatic characteristics, making it particularly useful in flavoring applications compared to others that may serve different roles or have distinct properties.

XLogP3

2.9

Dates

Modify: 2024-04-15

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